Product packaging for Desnicotinyl indinavir(Cat. No.:CAS No. 150323-38-9)

Desnicotinyl indinavir

Cat. No.: B026214
CAS No.: 150323-38-9
M. Wt: 522.7 g/mol
InChI Key: MKMGKCALCCOODL-XXEBQWMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desnicotinyl Indinavir, also known as Indinavir Metabolite M6, is a structurally significant compound primarily used in pharmaceutical research and development as a reference standard . With a molecular formula of C30H42N4O4, it is a defined metabolite and a known impurity of the HIV-1 protease inhibitor, Indinavir . Its primary research application is in analytical chemistry, where it serves as a critical tool for quality control and metabolic studies. Researchers use this compound in methods development and validation, specifically in chromatographic techniques like HPLC and LC-MS, to identify, quantify, and characterize impurities in Indinavir drug substances and products . This is essential for ensuring the safety, efficacy, and consistency of pharmaceutical compounds. Studying this metabolite also aids in understanding the metabolic pathways and stability profile of the parent drug, Indinavir . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₀H₄₂N₄O₄ B026214 Desnicotinyl indinavir CAS No. 150323-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGKCALCCOODL-XXEBQWMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150323-38-9
Record name Desnicotinyl indinavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESNICOTINYL INDINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Mechanisms of Desnicotinyl Indinavir Formation

Hepatic Biotransformation Processes in Indinavir (B1671876) Metabolism

The liver is the principal site for the metabolism of Indinavir. nih.gov The biotransformation processes within the liver are extensive and are the main determinant of the drug's clearance from the body. nih.gov

In vitro studies have conclusively identified the cytochrome P-450 3A4 (CYP3A4) isoenzyme as the major catalyst in the oxidative metabolism of Indinavir. drugbank.comimmunopaedia.org.za This enzyme is responsible for the formation of all six identified oxidative metabolites of Indinavir. drugbank.comimmunopaedia.org.za The significant role of CYP3A4 is further highlighted by the fact that drugs known to inhibit or induce this enzyme can alter the plasma concentrations of Indinavir. immunopaedia.org.zafda.gov For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) leads to a significant increase in Indinavir's plasma levels, while inducers can decrease its concentration. nih.goviasusa.org

The formation of Desnicotinyl indinavir is a result of oxidative metabolism. drugbank.comimmunopaedia.org.za Seven metabolites of Indinavir have been identified in total: one glucuronide conjugate and six oxidative metabolites. drugbank.comimmunopaedia.org.za The creation of these oxidative metabolites, including the precursor to this compound, is primarily mediated by CYP3A4. drugbank.comimmunopaedia.org.za

The major metabolic pathways involved in the biotransformation of Indinavir are N-dealkylation and hydroxylation. nih.gov this compound is specifically formed through the N-dealkylation of the pyridine (B92270) moiety of the Indinavir molecule. nih.govscielo.br This process, along with hydroxylation at the indan (B1671822) ring, accounts for the primary routes of Indinavir's oxidative metabolism. nih.govnih.gov While both pathways are significant, N-dealkylation leading to metabolites like this compound is a key elimination pathway. nih.govnih.gov

Oxidative Metabolic Reactions Leading to this compound

In Vitro Enzymatic Characterization of Indinavir Metabolism Leading to this compound

In vitro studies using microsomal systems have been instrumental in characterizing the enzymatic processes leading to this compound.

Kinetic studies in both human liver and intestinal microsomes have provided valuable insights into the metabolism of Indinavir. These studies have confirmed that CYP3A4 is the primary enzyme responsible for Indinavir's metabolism in both tissues. nih.govnih.gov

The following table summarizes the kinetic parameters for Indinavir metabolism in human hepatic and intestinal microsomes:

ParameterHepatic MicrosomesIntestinal MicrosomesExpressed CYP3A4Expressed CYP3A5
Km (µM) ~0.2-0.4 nih.gov~0.2-0.4 nih.gov0.04 nih.gov0.21 nih.gov
Vmax (pmol/min/mg protein) 68 ± 44 nih.gov163 ± 35 nih.govN/AN/A
Vmax (nmol/min/nmol CYP) N/AN/A0.68 nih.gov0.24 nih.gov
Vmax/Km (µL/min/mg protein) 16.5 nih.gov7.7 nih.govN/AN/A

Data sourced from multiple studies. nih.govnih.gov

These kinetic data demonstrate that while the affinity (Km) of the metabolizing enzymes for Indinavir is similar in both liver and intestinal microsomes, the maximal velocity (Vmax) of metabolism is higher in intestinal microsomes on a per-milligram-of-protein basis. nih.gov However, when scaled to the whole organ level, the liver's contribution to first-pass metabolism is substantially greater. nih.gov

The formation of N-dealkylation products, such as the precursors to this compound, has been observed in Caco-2 cells expressing CYP3A4, further confirming the role of this enzyme in this specific metabolic pathway. nih.gov

Inhibitor Studies to Delineate Specific Isoform Involvement (e.g., Ketoconazole)

To pinpoint the specific enzymes responsible for metabolizing indinavir, researchers use inhibitor studies. These studies involve co-administering indinavir with a compound known to inhibit a particular enzyme and observing the effect on indinavir's metabolism.

Ketoconazole, a potent and selective inhibitor of the CYP3A subfamily of enzymes, has been instrumental in this research. nih.govdrugbank.com When indinavir is administered with ketoconazole, the metabolism of indinavir is significantly inhibited. nih.govnih.gov This inhibition strongly indicates that CYP3A isoforms are the primary enzymes involved in the oxidative metabolism of indinavir, which includes the N-dealkylation pathway that forms this compound. nih.govnih.gov

In vitro studies using human liver and intestinal microsomes have confirmed these findings. The metabolism of indinavir in these microsomal preparations was strongly inhibited by ketoconazole and by antibodies specifically targeting rat CYP3A1, further cementing the role of the CYP3A subfamily in this metabolic process in both humans and rats. nih.gov Indinavir itself has been shown to be a competitive inhibitor of CYP3A4, with Ki values (inhibition constants) of less than 1.0 microM. nih.govnih.gov This demonstrates a strong interaction between the drug and the enzyme.

The table below summarizes the inhibitory effects of various compounds on CYP3A isoforms, highlighting the preferential inhibition of CYP3A4 by indinavir.

CompoundInhibited Enzyme(s)Inhibition Constant (Ki)
Indinavir CYP3A40.2 µM nih.gov
CYP3A52.2 µM nih.gov
CYP3A710.6 µM nih.gov
Ketoconazole CYP3A4-

Comparative Analysis of this compound Formation Across Species

The metabolism of indinavir, including the formation of this compound, has been studied across various species to understand both similarities and differences, which is crucial for preclinical toxicology and drug development.

Studies have shown that the oxidative metabolism of indinavir is qualitatively similar in rats, dogs, monkeys, and humans. nih.gov The major metabolic pathways, including N-dealkylation to form this compound, are common among these species. nih.govscielo.br This similarity in metabolite profiles validates the use of these animal models for studying the drug's effects. nih.gov

The formation of this compound is a result of N-dealkylation, a major pathway in all tested species. nih.govnih.gov While the pathway is consistent, the rate can differ. For instance, the plasma clearance of indinavir is highest in rats, followed by monkeys and then dogs, largely attributed to differences in hepatic first-pass metabolism. nih.gov

The table below presents a comparative overview of indinavir metabolism rates in liver microsomes from different primate species.

SpeciesOverall Metabolism Rate (pmol/min/mg protein)
Cynomolgus Monkey84.0 nih.gov
Rhesus Monkey-
Chimpanzee-
Human20.4 nih.gov

Further research has shown that while N-dealkylation is a shared pathway, monkeys are unique in their ability to form a specific stereoselective hydroxylated metabolite of indinavir, a pathway mediated by the CYP2D subfamily, which is not observed in humans. nih.gov This highlights that while animal models are useful, direct extrapolation of all metabolic details to humans requires caution. nih.gov The formation of all other oxidative metabolites, including this compound, is consistently attributed to CYP3A isoforms across species. nih.gov

Synthetic Methodologies and Chemical Derivatization of Desnicotinyl Indinavir

Chemical Synthesis Approaches for Desnicotinyl Indinavir (B1671876)

The synthesis of Desnicotinyl indinavir, chemically known as (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide, is a multi-step process that involves the careful construction of its chiral centers and the assembly of its distinct structural fragments. cymitquimica.com While not typically the final target molecule for therapeutic use, its efficient synthesis is critical for the production of Indinavir.

The core of this compound features a piperazine-2-carboxamide (B1304950) moiety. An alternative and concise synthesis of the piperazine (B1678402) fragment has been developed starting from L-serine. This strategy involves the regioselective C-3 ring opening of an (S)-tert-butyl-N-p-tosylaziridine-carboxamide by an appropriate amine, followed by N,N'-bisalkylation and subsequent N-detosylation to yield the desired piperazine subunit. arkat-usa.org

Another key component is the (1S,2R)-1-amino-2-hydroxyindan fragment. The synthesis of this crucial intermediate can be achieved through various methods, including the microbial conversion of indene (B144670) using microorganisms like Pseudomonas putida, which can produce the desired cis-(1S, 2R)-indandiol with high enantiomeric purity. drugbank.com

The assembly of these fragments to form this compound involves a series of coupling reactions. A common approach in the broader synthesis of Indinavir and its analogues involves solid-phase synthesis, which allows for the sequential coupling of the different building blocks, including the hydroxyethylene and piperazine fragments, through amide bond formation and reductive amination. researchgate.net

This compound as an Intermediate in Indinavir Total Synthesis

This compound serves as the immediate precursor to Indinavir. Its strategic position in the synthetic route simplifies the final step of the total synthesis to a single, high-yielding reaction. The transformation of this compound to Indinavir involves the N-alkylation of the secondary amine in the piperazine ring.

A United States patent describes a process where the unprotected piperazine compound, which is this compound, is reacted with 3-picolyl chloride to introduce the nicotinyl group, thereby forming Indinavir. cymitquimica.com This final step highlights the importance of this compound as a pivotal intermediate, allowing for the late-stage introduction of the pyridine-containing side chain, a feature known to be important for the pharmacological profile of Indinavir. cymitquimica.comwikipedia.org

Development of this compound Analogues for Structure-Activity Relationship Studies

The development of analogues of this compound is a key strategy in the field of medicinal chemistry to probe the structure-activity relationships (SAR) of HIV protease inhibitors. By systematically modifying the structure of this compound, researchers can identify which chemical features are essential for potent antiviral activity and favorable pharmacokinetic properties.

One area of focus has been the modification of the piperazine moiety. Since this compound possesses a free secondary amine on the piperazine ring, this position provides a convenient handle for chemical derivatization. The synthesis of combinatorial libraries of Indinavir analogues, where various substituents are introduced at this position, has been a powerful tool for SAR studies. cymitquimica.com These studies have led to the identification of compounds that are significantly more potent than Indinavir itself. cymitquimica.com

Another approach involves blocking known sites of metabolism on the Indinavir scaffold. By creating analogues with modifications that prevent metabolic degradation, it is possible to improve the pharmacokinetic profile of the drug. For example, the development of Indinavir analogues with blocked metabolism sites has resulted in compounds with highly improved pharmacokinetic profiles in animal models. nih.gov Some of these analogues, such as those incorporating a cis-aminochromanol moiety, have demonstrated excellent potency against both wild-type and protease inhibitor-resistant strains of HIV. nih.gov

The table below summarizes key findings from studies on Indinavir analogues, which can be extrapolated to understand the potential for this compound analogue development.

Modification SiteStructural ChangeImpact on Activity/PharmacokineticsReference
Piperazine N-substituentReplacement of 3-pyridylmethyl with other groupsCan significantly increase potency against wild-type and mutant HIV-1 protease. cymitquimica.com
P2' MoietyReplacement of aminoindanol (B8576300) with 2,6-dimethyl-4-hydroxy phenolIdentified as a good replacement from a combinatorial library screen. researchgate.net
Metabolism SitesIntroduction of blocking groupsLeads to highly improved pharmacokinetic profiles in animals. nih.gov
P2' MoietySubstitution with cis-aminochromanolExhibited excellent potency against wild-type and PI-resistant HIV strains. nih.gov

These studies underscore the importance of the chemical scaffold provided by this compound as a template for the design of novel and more effective HIV protease inhibitors. The insights gained from the SAR of these analogues continue to guide the development of next-generation antiretroviral drugs.

Advanced Analytical Techniques for Desnicotinyl Indinavir Quantification and Characterization

Development and Validation of Chromatographic Separation Methods

Chromatographic techniques form the cornerstone of separating desnicotinyl indinavir (B1671876) from its parent drug, indinavir, and other metabolites, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For the quantification of indinavir and its metabolites, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. innovareacademics.inremedypublications.com These methods typically utilize a C18 column to separate the compounds based on their hydrophobicity. innovareacademics.in

One developed RP-HPLC method for indinavir sulphate uses a mobile phase composed of potassium dihydrogen orthophosphate buffer (pH 3.5), methanol, and acetonitrile (B52724) in a 20:40:40 v/v ratio. innovareacademics.in The detection is commonly performed using a UV detector, with a wavelength set to 220 nm for indinavir sulphate. innovareacademics.in The retention time for indinavir sulphate in this specific method was found to be 3.75 minutes, with a total run time of 5 minutes. innovareacademics.in The linearity of such methods is established over a specific concentration range, for instance, 60-140 µg/ml for indinavir sulphate, with a high correlation coefficient. innovareacademics.in The precision of the method is demonstrated by a low relative standard deviation, and accuracy is confirmed by recovery studies. innovareacademics.in

For simultaneous analysis of multiple HIV protease inhibitors, including indinavir, HPLC methods have been developed using a C4 column and a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. psu.edu Detection wavelengths can be optimized for different compounds, for example, 218 nm for indinavir and 235 nm for saquinavir (B1662171). psu.edu

Table 1: HPLC Method Parameters for Indinavir Analysis

Parameter Method 1 (Indinavir Sulphate) innovareacademics.in Method 2 (Simultaneous Analysis) psu.edu
Column INERTSIL ODS 3V (C18), 250 X 4.6 mm, 5µ Keystone BetaBasic C4, 250 x 3 mm
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3.5):methanol:acetonitrile (20:40:40 v/v) Acetonitrile:50 mmol/L ammonium formate buffer, pH 4.1 (52:48, by volume)
Flow Rate 1.2 ml/min 0.5 mL/min
Detection Wavelength 220 nm 218 nm (for indinavir)
Retention Time (Indinavir) 3.75 min Not specified
Linearity Range 60-140 µg/ml 40-50 µg/L (LOQ for indinavir)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For enhanced sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netbioxpedia.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS is a powerful tool for pharmacokinetic and toxicity studies of small molecule drugs and their metabolites. bioxpedia.com

In the context of indinavir and its metabolites, LC-MS/MS methods have been developed for their determination in various biological matrices, including brain and testis tissues. nih.gov These methods often employ a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer. The mass spectrometer is typically operated in the positive-ion multiple reaction monitoring (MRM) mode, which allows for highly selective and sensitive detection of the target analytes. nih.gov For instance, specific ion pairs are monitored for indinavir (m/z of 614.1/421.3) and an internal standard. nih.gov

The development of LC-MS/MS methods involves the optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and run time. plos.org The use of a stable isotope-labeled internal standard, such as ¹³C₆-efavirenz for efavirenz (B1671121) analysis, is crucial for compensating for matrix effects and ensuring accurate quantification. plos.org

Optimization of Extraction Procedures from Biological Matrices

The effective extraction of desnicotinyl indinavir from complex biological matrices like plasma, urine, and tissue homogenates is a critical step prior to chromatographic analysis. nih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govmdpi.com

In LLE, the analyte is partitioned between an aqueous biological sample and an immiscible organic solvent. For the extraction of indinavir from plasma, liquid-liquid extraction with solvents like methyl-t-butyl ether at a basic pH has been successfully employed. psu.edu Another method utilized dichloromethane (B109758) at pH 10.4 for the extraction of indinavir and its internal standard from plasma, resulting in high recovery rates. nih.gov

SPE is another widely used technique that separates the analyte from the matrix based on its physical and chemical properties. nih.gov A mixed-mode solid-phase extraction procedure has been used for the isolation of indinavir from homogenized tissue matrices. nih.gov The choice of the SPE sorbent is crucial for achieving high recovery and a clean extract.

Protein precipitation is a simpler and faster method that involves adding a precipitating agent, such as acetonitrile or methanol, to the biological sample to precipitate proteins. mdpi.compensoft.net The supernatant containing the analyte is then collected for analysis. This method is often followed by a dilution step. plos.org

Table 2: Comparison of Extraction Techniques for Indinavir

Technique Principle Example Application for Indinavir Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Extraction from plasma using methyl-t-butyl ether or dichloromethane. psu.edunih.gov High recovery, clean extracts. Can be labor-intensive, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. Isolation from homogenized tissue matrices using a mixed-mode sorbent. nih.gov High selectivity, can concentrate the analyte. Can be more expensive, method development can be complex.
Protein Precipitation Proteins are precipitated out of the sample using a solvent or salt. Used in the analysis of various drugs from plasma. plos.orgmdpi.com Simple, fast, high-throughput. May result in less clean extracts, potential for matrix effects.

Internal Standard Selection and Application for Absolute Quantification

The use of an appropriate internal standard (IS) is essential for accurate and precise absolute quantification in chromatographic assays. The IS is a compound that is added to the sample in a known concentration and behaves similarly to the analyte during the extraction and analysis process.

For the analysis of indinavir, various compounds have been used as internal standards. In one HPLC method, a structural analog, A-86093, was used. psu.edu In another LC-MS/MS method for indinavir in tissue, amprenavir (B1666020) was employed as the internal standard. nih.gov The ideal internal standard is a stable isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties. plos.org For example, [²H₅]-selinexor was used as an internal standard for the quantification of selinexor. mdpi.com

The selection of an internal standard should consider its molecular weight, fragmentation pattern (in MS-based methods), and purity to avoid interference with the analyte of interest. mdpi.com The response of the analyte is normalized to the response of the internal standard, which corrects for variations in extraction recovery, injection volume, and instrument response.

Methodological Considerations for Multi-Metabolite Profiling

When analyzing multiple metabolites simultaneously, including this compound, several methodological aspects need careful consideration. The chromatographic method must be capable of separating all metabolites of interest from each other and from the parent drug. researchgate.net This often requires gradient elution in HPLC to resolve compounds with different polarities. researchgate.net

In LC-MS/MS-based multi-metabolite profiling, data-dependent acquisition strategies can be employed. nih.gov This involves acquiring full-scan MS data to detect potential metabolites, followed by MS/MS scans of the most intense ions to obtain structural information. nih.gov Various data processing techniques, such as extracted-ion chromatography (EIC), mass-defect filtering (MDF), and product-ion filtering (PIF), can be used to mine the data and identify both expected and unexpected metabolites. nih.gov An integrated approach using these techniques has been shown to be effective in the comprehensive detection and characterization of indinavir metabolites. nih.gov

Furthermore, the stability of all metabolites in the biological matrix and during the sample preparation process must be evaluated to ensure accurate quantification. mdpi.com

In Vitro Mechanistic Investigations of Desnicotinyl Indinavir

Assessment of Desnicotinyl Indinavir's Potential for Modulating Metabolic Enzyme Activity

There is no specific information available in the public domain regarding the potential of desnicotinyl indinavir (B1671876) to modulate the activity of metabolic enzymes, such as cytochrome P450 isoforms. Studies have extensively characterized the inhibitory effects of the parent compound, indinavir, on CYP3A4. tocris.com However, similar investigations for its desnicotinyl metabolite have not been reported.

Exploration of this compound's Interactions with Relevant Molecular Targets

Detailed studies exploring the interactions of this compound with relevant molecular targets, such as the HIV-1 protease, are not available. The parent drug, indinavir, is a potent inhibitor of HIV-1 protease, and its binding to the active site has been extensively studied. nih.govmedchemexpress.com Without specific research, the affinity and inhibitory potential of this compound against this key viral enzyme remain uncharacterized.

Cellular Pathway Perturbation Studies in Relevant Biological Models (e.g., cell cycle analysis)

No studies were found that specifically investigate the effects of this compound on cellular pathways in biological models. Research on the parent compound, indinavir, has indicated that it can influence cellular processes. However, it is unknown if the desnicotinyl metabolite shares these properties or has its own distinct cellular effects.

Computational Chemistry and Molecular Modeling of Desnicotinyl Indinavir

Molecular Docking Simulations to Investigate Binding Affinities with Enzymes and Receptors

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is widely applied to study the stability of Indinavir (B1671876) within the active site of HIV protease and to understand mechanisms of drug resistance. nih.govplos.orgresearchgate.netnih.gov However, dedicated MD simulation studies focusing on Desnicotinyl indinavir to analyze its conformational flexibility and the dynamics of its interactions with potential protein targets have not been identified in published research. These simulations would be instrumental in assessing the stability of any potential binding modes predicted by docking and understanding the energetic landscape of its interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Metabolite Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Numerous QSAR studies have been conducted on analogs of Indinavir to optimize their potency against HIV protease. nih.govresearchgate.netresearchgate.net These models help in designing new inhibitors with improved activity. For metabolites, QSAR could predict their potential efficacy or toxicity. At present, specific QSAR models developed to predict the antiviral activity of Indinavir metabolites, including this compound, are not described in the literature. Developing such a model would require experimental activity data for a series of related metabolites, which appears to be currently unavailable.

In Silico Prediction of Biotransformation Pathways and Metabolite Reactivity

The primary application of computational chemistry in the context of this compound has been the prediction of its formation from Indinavir. Several in silico approaches are used to predict drug metabolism, helping to identify potential metabolites early in the drug discovery process. cam.ac.uk

Knowledge-based expert systems, which use a predefined set of biotransformation rules, have been successfully applied to predict the metabolic fate of xenobiotics. nih.gov One such system, METEOR, has been evaluated for its ability to predict the metabolism of various drugs, including Indinavir. nih.gov These systems analyze the structure of a parent drug and identify sites susceptible to metabolic reactions based on established biochemical pathways.

Another approach integrates knowledge-based metabolic predictions with analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This combination allows for the automated identification of metabolites in complex biological samples by predicting their molecular weights based on common biotransformation processes and then searching for them in the experimental data. acs.org Studies on Indinavir have shown that in silico tools can successfully predict the formation of its oxidative metabolites and glucuronide conjugates, which are then confirmed experimentally. acs.orgunict.it The primary enzyme responsible for the oxidative metabolism of Indinavir is Cytochrome P450 3A4 (CYP3A4). unict.it

The main biotransformation pathways identified for Indinavir through these integrated computational and experimental methods are summarized below.

Biotransformation TypeDescriptionResulting Metabolite Class
N-dealkylation Removal of the pyridinylmethyl group from the piperazine (B1678402) nitrogen.This compound
Hydroxylation Addition of a hydroxyl (-OH) group to the indane ring.Hydroxy-indinavir
Hydroxylation Addition of a hydroxyl (-OH) group to the phenylmethyl (benzyl) side chain.Hydroxy-indinavir
N-oxidation Oxidation of the pyridine (B92270) nitrogen.Indinavir N-oxide
Glucuronidation Conjugation with glucuronic acid, typically on a hydroxyl group.Indinavir-glucuronide

Future Directions and Emerging Research Avenues

Integration of Advanced Analytical Platforms for Comprehensive Metabolomics

The comprehensive analysis of metabolites like Desnicotinyl indinavir (B1671876) from complex biological matrices requires sophisticated analytical platforms. The evolution of metabolomics technologies is pivotal for the accurate detection, identification, and quantification of such compounds.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stands as a cornerstone technology in metabolite analysis. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide the necessary mass accuracy and resolution to distinguish between structurally similar metabolites. nih.gov For instance, the use of a hybrid linear ion trap/Orbitrap mass spectrometer has been successfully applied to the detection and characterization of in vitro metabolites of indinavir. nih.gov This method utilizes multiple data processing techniques, including extracted-ion chromatography (EIC), mass-defect filter (MDF), product-ion filter (PIF), and neutral-loss filter (NLF), to comprehensively identify both expected and unexpected metabolites. nih.gov

Furthermore, the development of "intelligent automated LC-MS/MS" (INTAMS) systems, which use instrument control language procedures, has streamlined the process of metabolite identification. nih.govacs.org These systems can automatically detect and record pseudomolecular ions and retention times, even for poorly resolved chromatographic peaks, and predict the molecular weights of metabolites based on known biotransformation processes. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, non-destructive analytical approach. While less sensitive than MS, NMR provides detailed structural information, which is invaluable for the unambiguous identification of metabolite structures.

The integration of these advanced analytical platforms will enable a more complete and accurate profiling of the metabolic fate of indinavir, including the precise characterization of Desnicotinyl indinavir and its isomers.

Analytical Platform Key Advantages for Metabolite Analysis Application to this compound
LC-HRMS (e.g., Orbitrap, TOF) High sensitivity, high resolution, accurate mass measurement.Precise mass determination of this compound, distinguishing it from other metabolites.
Tandem MS (MS/MS) Structural elucidation through fragmentation patterns.Characterization of the this compound structure by analyzing its fragment ions.
Automated LC-MS/MS (INTAMS) High-throughput, unattended analysis, automated peak detection.Efficient screening of biological samples for the presence of this compound.
NMR Spectroscopy Non-destructive, detailed structural information.Unambiguous confirmation of the chemical structure of this compound.

Application of Artificial Intelligence and Machine Learning in Metabolite Research

The vast and complex datasets generated by modern metabolomics platforms necessitate the use of advanced computational tools for analysis and interpretation. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize metabolite research. pharmajen.comtaylorfrancis.com

The integration of AI and ML into metabolomics workflows will not only accelerate the identification of metabolites like this compound but also enhance our understanding of their biological significance. taylorfrancis.com

AI/ML Application Description Relevance to this compound Research
Metabolite Identification ML algorithms trained on chemical structures and mass spectrometry data to identify metabolites. verisimlife.comAutomated and rapid identification of this compound in complex biological samples.
Metabolic Pathway Prediction AI tools that predict the biotransformation pathways of a parent drug. taylorfrancis.comElucidation of the specific enzymatic reactions leading to the formation of this compound.
Pharmacokinetic/Toxicity Prediction AI models that forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of metabolites. pharmajen.comEarly assessment of the potential biological activity and safety profile of this compound.
Biomarker Discovery ML algorithms to identify metabolites that are significantly associated with a particular biological state or disease.Investigating whether this compound could serve as a biomarker for indinavir efficacy or toxicity.

Development of Novel Methodologies for Studying Metabolite-Mediated Biological Effects

Understanding the biological effects of this compound requires innovative methodologies that can probe its interactions at the cellular and molecular levels. While the parent drug, indinavir, is known to inhibit HIV protease, its metabolites may have their own distinct biological activities. tocris.com

Recent studies have begun to explore the broader metabolic consequences of protease inhibitors. For instance, metabolomics investigations have revealed that indinavir can induce significant changes in the metabolic profiles of cells, affecting pathways beyond its primary antiviral target. rsc.org These studies provide a framework for investigating the specific effects of this compound.

Future research could employ techniques such as thermal proteome profiling or chemical proteomics to identify the protein targets of this compound within the cell. This would help to uncover any off-target effects or novel mechanisms of action. Additionally, the use of 3D cell cultures or organ-on-a-chip models can provide a more physiologically relevant system for studying the effects of this metabolite on human tissues.

Investigating the influence of this compound on cellular signaling pathways, such as the ERK1/2 and p38 MAPK pathways which are known to be affected by indinavir, will also be a crucial area of research. tocris.com Such studies will clarify whether this metabolite contributes to the therapeutic or adverse effects observed with indinavir treatment. nih.gov

Translational Implications of this compound Research in Drug Discovery and Development

The study of this compound has significant translational implications for the pharmaceutical industry. A thorough understanding of drug metabolism is essential for the design of safer and more effective drugs. researchgate.net

Pharmacokinetic and metabolic data were critical in the selection of indinavir as a drug candidate. nih.gov Research into its metabolites, including this compound, can inform the development of next-generation protease inhibitors. By identifying metabolic "soft spots" on the parent molecule that lead to rapid clearance or the formation of undesirable metabolites, medicinal chemists can design new analogues with improved pharmacokinetic profiles. researchgate.net For example, blocking sites of metabolism on indinavir has been shown to lead to analogues with enhanced pharmacological properties. researchgate.net

Furthermore, understanding the complete metabolic profile of a drug is crucial for predicting and managing drug-drug interactions. Indinavir is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for its own metabolism and that of many other drugs. fda.govnih.gov Investigating whether this compound also interacts with CYP3A4 or other drug-metabolizing enzymes is essential for ensuring patient safety in combination therapies.

Ultimately, the knowledge gained from studying this compound will contribute to the broader field of drug metabolism and pharmacokinetics, aiding in the development of predictive models that can be applied to a wide range of drug candidates. nih.gov This will help to de-risk the drug development process and bring safer, more effective medicines to patients more quickly.

Q & A

Q. What are the key metabolic pathways influenced by desnicotinyl indinavir, and how do they impact drug-drug interaction studies?

this compound, as a derivative of indinavir, primarily interacts with CYP3A4 enzymes, as demonstrated by its inhibition of midazolam 19-hydroxylation in recombinant CYP3A4 systems and human liver microsomes. Methodologically, researchers should employ in vitro assays (e.g., high-CYP3A activity cryopreserved hepatocytes) to quantify inhibition potency (IC₅₀) and assess shifts in metabolic pathways (e.g., increased N-glucuronidation). Clinical validation requires measuring midazolam metabolite ratios (e.g., AUC₀–₁₂ₕ for 19-hydroxymidazolam vs. N-glucuronide) in human volunteers, though statistical power must be prioritized to confirm pathway shifts .

Q. How should researchers design initial clinical trials to evaluate this compound’s antiviral efficacy in HIV patients?

Trials should adopt a longitudinal, intention-to-treat (ITT) framework, tracking viral RNA levels and CD4+ counts over time. Protocols must specify criteria for treatment failure (e.g., virological rebound, adverse events) and account for discontinuations by imputing missing data via mixed-effects models or last-observation-carried-forward methods. Reference the study design in , where indinavir-based regimens were analyzed with strict discontinuation rules and sensitivity analyses for protease inhibitor-naive cohorts .

Q. What are the methodological considerations for assessing this compound’s safety profile in preclinical models?

Preclinical studies should integrate in vitro cytotoxicity assays (e.g., hepatocyte viability) with in vivo toxicokinetic profiling. Focus on dose-dependent effects on hepatic and renal function, aligning with FDA guidelines for IND applications (e.g., detailed pharmacology/toxicology sections in ). Use metric system units for consistency and avoid overreporting precision (e.g., limit significant figures to instrument capability per ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy when combined with other antiretrovirals?

Contradictions often arise from variability in drug adherence, baseline CD4+ counts, or socioeconomic factors (e.g., insurance status affecting protease inhibitor access, as in ). Advanced analyses should employ failure-rate models to stratify outcomes by therapy intensity (monotherapy vs. combination regimens) and adjust for covariates like age, sex, and comorbidities. Replicate the multivariate approach in , which attributed mortality reductions to protease inhibitor inclusion .

Q. What advanced statistical models are recommended for analyzing longitudinal efficacy data in this compound trials?

Use generalized estimating equations (GEE) or mixed-effects models to handle repeated measurements and missing data. For example, applied GEE to distinguish between treatment failures due to virological resistance vs. adverse events. Sensitivity analyses should test assumptions (e.g., non-random missingness) and validate robustness .

Q. How can in vitro findings on this compound’s CYP3A4 inhibition be translated to predict in vivo drug interactions?

Develop physiologically based pharmacokinetic (PBPK) models incorporating in vitro inhibition constants (e.g., IC₅₀ from hepatocyte assays) and human pharmacokinetic parameters (e.g., Cₘₐₓ, protein binding). Validate predictions via clinical studies measuring probe drug metabolism (e.g., midazolam), as in , where a 40% increase in N-glucuronide/midazolam AUC₀–₁₂ₕ ratios suggested pathway shifts. Power calculations are critical to detect subtle effects .

Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term outcomes across diverse patient populations?

Retrospective cohorts should stratify by demographic and clinical variables (e.g., insurance type, prior ART exposure) and use propensity score matching to balance confounders. Reference ’s analysis of mortality disparities between privately insured vs. Medicare/Medicaid patients, highlighting socioeconomic influences on treatment access .

Methodological Best Practices

  • Data Reporting : Adhere to metric system conventions and justify numerical precision (e.g., avoid >3 significant figures unless instrumentally validated) .
  • Statistical Rigor : Use terms like “significant” only with accompanying p-values and confidence intervals .
  • Ethical Compliance : Ensure informed consent protocols and data anonymization, per guidelines in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.